molecular formula C21H21N3O4 B3014192 3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887886-06-8

3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B3014192
CAS No.: 887886-06-8
M. Wt: 379.416
InChI Key: HBVFBVXYWGITHB-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 5,6,7,8-tetrahydronaphthalen-2-yl group. The benzamide moiety at position 2 of the oxadiazole is further substituted with 3,5-dimethoxy groups.

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-17-10-16(11-18(12-17)27-2)19(25)22-21-24-23-20(28-21)15-8-7-13-5-3-4-6-14(13)9-15/h7-12H,3-6H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVFBVXYWGITHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, highlighting its significance in pharmacology and agrochemistry.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
  • Introduction of the Tetrahydronaphthalenyl Group : This can be performed via a Friedel-Crafts alkylation reaction.
  • Amidation : The final step involves forming the benzamide moiety through an amidation reaction with benzoyl chloride .

Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antifungal activity. For instance:

  • A study demonstrated that derivatives showed inhibitory rates against Sclerotinia sclerotiorum ranging from 47.2% to 86.1%, with some compounds outperforming standard fungicides like quinoxyfen .
CompoundInhibitory Rate (%)EC50 (mg/L)
Compound 13p86.15.17
Compound 13f77.86.67
Quinoxyfen77.814.19

This data suggests that the oxadiazole moiety enhances antifungal activity.

Larvicidal Activity

The compound has also shown promising results in larvicidal assays against mosquito larvae:

CompoundConcentration (mg/L)Larvicidal Activity (%)
7a10100
7b1010
7h1020

At a concentration of 10 mg/L, compound 7a exhibited complete larvicidal activity .

Study on Toxicity and Efficacy

A comprehensive study evaluated the toxicity of various benzamide derivatives on zebrafish embryos and found that certain compounds exhibited low toxicity while maintaining high efficacy against target pests. The findings indicated that structural modifications could lead to improved biological profiles without increasing toxicity .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that electron-withdrawing groups on the benzene ring significantly enhance the biological activity of these compounds. For example, substituents like trifluoromethyl (CF3) and dichloro (Cl) groups were associated with increased antifungal potency .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19H21N3O3C_{19}H_{21}N_{3}O_{3} and a molecular weight of 337.39 g/mol. Its structure includes a benzamide core substituted with a dimethoxy group and an oxadiazole ring attached to a tetrahydronaphthalene moiety. These structural features contribute to its diverse applications.

Chemistry

In the field of chemistry, 3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide serves as a valuable building block for synthesizing more complex organic molecules. It can be utilized in various organic transformations due to its reactivity and functional groups.

Antimicrobial Activity

Research indicates that compounds similar to this benzamide exhibit significant antimicrobial properties. Studies have shown that derivatives with oxadiazole rings demonstrate potent activity against drug-resistant bacterial strains. For instance:

  • Compound A14 was found to outperform standard antibiotics like ciprofloxacin against gram-positive bacteria.

Anticancer Properties

Investigations into the structure–activity relationships (SAR) of this compound have revealed its potential in anticancer therapies. Modifications in the oxadiazole ring can enhance its efficacy against cancer cells by inducing apoptosis through mechanisms involving the retinoic acid receptor gamma (RARG) pathway.

Medicine

The compound is being explored for therapeutic applications targeting specific diseases. Its interaction with biological receptors suggests potential use in drug development aimed at conditions influenced by cell growth and differentiation processes.

Case Study: Anticancer Research

In vitro studies have demonstrated that certain analogs of this compound can lead to apoptosis in various cancer cell lines. The modulation of RARG activity is a key mechanism through which these compounds exert their anticancer effects.

Material Science

In addition to biological applications, this compound is being investigated for its potential use in developing new materials and specialty chemicals due to its unique chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The antimicrobial activity of 1,3,4-oxadiazole derivatives is highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name Substituent on Oxadiazole (Position 5) Benzamide/Amide Substituent MIC Range (μg/mL) Key Findings
Target Compound : 3,5-Dimethoxy-N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide 5,6,7,8-Tetrahydronaphthalen-2-yl 3,5-Dimethoxybenzamide Not reported (N/A) Hypothesized enhanced biofilm penetration due to methoxy groups.
OZE-I : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl) Cyclopropanecarboxamide 5,6,7,8-Tetrahydronaphthalen-2-yl Cyclopropanecarboxamide 2–8 μg/mL (MRSA/MSSA) Highest potency among analogs; cyclopropane enhances membrane penetration .
OZE-III : N-(5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl) Pentanamide 4-Chlorophenyl Pentanamide 8–32 μg/mL (MRSA/MSSA) Moderate activity; chlorine substituent may reduce solubility .
2-Chloro-N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide 5,6,7,8-Tetrahydronaphthalen-2-yl 2-Chlorobenzamide Not reported Chlorine at ortho position may sterically hinder target binding .
3-Methyl-N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide 5,6,7,8-Tetrahydronaphthalen-2-yl 3-Methylbenzamide Not reported Methyl group increases hydrophobicity but lacks electron-donating effects .

Key Findings from Comparative Studies

  • Cyclopropanecarboxamide (OZE-I) demonstrated the lowest MIC values, likely due to its compact, rigid structure enhancing membrane permeability .
  • Impact on Biofilm Activity :

    • Derivatives with aromatic substituents (e.g., tetrahydronaphthalenyl in the target compound and OZE-I) showed superior biofilm inhibition compared to aliphatic chains (e.g., pentanamide in OZE-III) .
  • Toxicity and Selectivity: None of the analogs exhibited cytotoxicity in Caenorhabditis elegans models at therapeutic doses, suggesting a favorable safety profile for the oxadiazole scaffold .

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